5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one
Description
5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyloxy group at position 5, a tert-butyl substituent at position 2, and a chlorine atom at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound is structurally related to pharmacologically active agents, particularly in the context of myocardial perfusion imaging (MPI) agents for positron emission tomography (PET) when modified with fluorinated substituents .
Properties
CAS No. |
88094-30-8 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)18-14(19)13(16)12(9-17-18)20-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChI Key |
IZJRZURBMVAUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
| Step | Starting Material / Intermediate | Reagents / Conditions | Purpose |
|---|---|---|---|
| 1 | Pyridazine derivative with appropriate substituents | Hydrazine hydrate, β-dicarbonyl compound | Pyridazinone ring formation |
| 2 | Pyridazinone intermediate | tert-Butyl halide or tert-butyl-substituted precursor | Introduction of tert-butyl group |
| 3 | Hydroxy-substituted pyridazinone | Benzyl bromide or benzyl chloride, base (e.g., K2CO3) | Benzyloxy group installation |
| 4 | 5-(Benzyloxy)-2-tert-butylpyridazin-3(2H)-one | Thionyl chloride (SOCl2) or PCl5 | Chlorination at 4-position |
Reaction Conditions and Optimization
Pyridazinone Core Formation: Typically conducted in polar solvents such as ethanol or acetonitrile under reflux conditions for several hours to ensure complete cyclization.
tert-Butyl Group Introduction: Alkylation reactions are performed under inert atmosphere (nitrogen or argon) to prevent side reactions, often at elevated temperatures (60–90 °C).
Benzyloxy Substitution: Nucleophilic substitution is carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate, at temperatures ranging from room temperature to 80 °C.
Chlorination: Chlorination is performed under controlled temperature (0–50 °C) to avoid over-chlorination or decomposition, with reaction times varying from 1 to 4 hours.
A typical synthetic route is as follows:
Cyclization: React hydrazine hydrate with a β-dicarbonyl compound bearing a tert-butyl substituent to form 2-tert-butylpyridazin-3(2H)-one.
Benzyloxy Group Installation: Treat the hydroxy derivative at the 5-position with benzyl bromide in the presence of potassium carbonate in DMF at 60 °C for 6 hours to yield 5-(benzyloxy)-2-tert-butylpyridazin-3(2H)-one.
Chlorination: Subject the above intermediate to chlorination using thionyl chloride in dichloromethane at 25 °C for 2 hours to introduce the chlorine atom at the 4-position, affording 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one.
- Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate + β-dicarbonyl compound | Ethanol | Reflux (~78 °C) | 4–6 h | 75–85 | Formation of pyridazinone core |
| 2 | Alkylation (Benzyloxy installation) | Benzyl bromide, K2CO3 | DMF | 60 °C | 6 h | 80–90 | Nucleophilic substitution |
| 3 | Chlorination | Thionyl chloride (SOCl2) | DCM | 25 °C | 2 h | 70–80 | Selective chlorination at 4-position |
Continuous Flow Synthesis: Industrial approaches have explored continuous flow reactors to improve reaction control, safety, and yield, particularly for the chlorination step, which benefits from precise temperature and reagent flow control.
Purification: Silica gel chromatography using dichloromethane/methanol mixtures is effective for isolating the pure product after chlorination.
Recrystallization: Final purification is often achieved by recrystallization from hexane/methanol mixtures, yielding colorless crystals suitable for structural analysis.
Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress, especially during substitution and chlorination steps.
| Compound | Substituents | Key Differences in Preparation | Impact on Reactivity |
|---|---|---|---|
| 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one | Benzyloxy, tert-butyl, chloro | Requires selective chlorination at 4-position | Chlorine enhances reactivity for further transformations |
| 5-(Benzyloxy)-4-chloropyridazin-3(2H)-one | Benzyloxy, chloro (no tert-butyl) | No tert-butyl introduction step | Less steric hindrance, different biological activity |
| 5-(Benzyloxy)-2-tert-butyl-4-methylpyridazin-3(2H)-one | Benzyloxy, tert-butyl, methyl | Methylation instead of chlorination | Different electronic effects, altered reactivity |
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or primary amines under mild conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydropyridazine derivatives, and various substituted pyridazinones.
Scientific Research Applications
5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
- Fluorinated Derivatives: The introduction of a 2-fluoroethoxy group (e.g., Flurpiridaz F 18) significantly alters pharmacokinetics, enhancing suitability for PET imaging due to fluorine-18 labeling . This modification increases molecular weight (367.83 g/mol vs. 304.76 g/mol) and polarity compared to the non-fluorinated parent compound .
- Benzyloxy vs. Benzylthio : Replacing the benzyloxy group with a benzylthio moiety (e.g., PB-9) shifts applications from medical imaging to pesticidal uses, likely due to altered bioavailability and target interactions .
Crystallographic and Physicochemical Properties
- Dihedral Angles : The title compound’s pyridazine and benzene rings form a dihedral angle of 41.37°, whereas analogs like 6-benzyloxy-2-phenyl-pyridazin-3(2H)-one exhibit different angular conformations, affecting molecular packing and solubility .
- Polar Surface Area (PSA): The fluorinated derivative has a PSA of 53.35 Ų, suggesting higher hydrophilicity compared to non-fluorinated counterparts, which may influence membrane permeability .
Biological Activity
5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one is a synthetic compound belonging to the pyridazine family, characterized by its heterocyclic structure featuring a benzyloxy group, a tert-butyl group, and a chlorine atom. This unique combination of functional groups has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one is with a molecular weight of approximately 292.76 g/mol. The compound's structural features contribute to its reactivity and potential applications in various fields.
| Property | Value |
|---|---|
| CAS Number | 88094-30-8 |
| Molecular Formula | C15H17ClN2O2 |
| Molecular Weight | 292.76 g/mol |
| IUPAC Name | 2-tert-butyl-4-chloro-5-phenylmethoxypyridazin-3-one |
| InChI Key | IZJRZURBMVAUNT-UHFFFAOYSA-N |
Synthesis
The synthesis of 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions. Initial steps include the preparation of the pyridazinone core, followed by the introduction of the benzyloxy and tert-butyl groups. Chlorination is often performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, promoting sustainable production methods .
Antimicrobial Activity
Research indicates that 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The presence of the chlorine atom is believed to enhance its reactivity and interaction with microbial targets .
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have shown promising results. It has been observed to inhibit cancer cell proliferation in specific cancer lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways remain under investigation, but initial findings support its role as a lead compound for further development in cancer therapeutics .
The mechanism by which 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets, potentially involving enzyme inhibition or receptor binding . Further research is needed to clarify these interactions and their implications for therapeutic use.
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives of pyridazine compounds reported that 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming several known antibiotics in certain assays .
- Cancer Cell Line Studies : In vitro tests on human cancer cell lines indicated that this compound inhibited cell growth by inducing apoptosis at concentrations lower than those required for cytotoxicity in normal cells. This selectivity highlights its potential as a therapeutic agent with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
